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Compound of Interest

Compound Name: Kawain, (+-)-

Cat. No.: B1673354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

racemic form of Kawain, a prominent kavalactone found in the kava plant (Piper methysticum).

The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

information is crucial for the identification, characterization, and quality control of (+-)-Kawain in

research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the ¹H and ¹³C NMR data for (+-)-Kawain, providing detailed

information about its proton and carbon framework.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for (+-)-Kawain
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 5.44 d 1.4

H-5 5.90 s

H-7 6.54 d 16.0

H-8 7.44 d 15.9

H-10, H-14 7.48 m

H-11, H-12, H-13 7.31-7.35 m

OCH₃ 3.76 s

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for (+-)-Kawain
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Carbon Chemical Shift (δ, ppm)

C-2 164.2

C-3 95.8

C-4 170.1

C-5 88.1

C-6 77.8

C-7 135.2

C-8 125.7

C-9 135.7

C-10 127.8

C-11 128.8

C-12 128.8

C-13 127.8

C-14 127.8

OCH₃ 56.2

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The following table summarizes the characteristic IR

absorption bands expected for (+-)-Kawain based on its functional groups.

Table 3: Characteristic IR Absorption Bands for (+-)-Kawain
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100-3000 Aromatic C-H Stretch

~3000-2850 Alkane C-H Stretch

~1725-1705 α,β-Unsaturated Ester (C=O) Stretch

~1630 Alkene (C=C) Stretch

~1600-1475 Aromatic (C=C) Stretch

~1300-1000 Ether (C-O) Stretch

~1000-650 Alkene C-H Bend

~900-690 Aromatic C-H Bend

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)
Molecular Formula: C₁₄H₁₄O₃

Calculated m/z: 230.0943 [M]⁺

Observed m/z: Agreement within 1 ppm is typically observed in high-resolution instruments.

Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides structural information through fragmentation of a selected

precursor ion. For Kawain, the protonated molecule [M+H]⁺ is often used as the precursor ion.

Table 4: MS/MS Fragmentation Data for the [M+H]⁺ Ion of Kawain (m/z 231.1016)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Ion (m/z) Product Ion (m/z) Putative Fragment

231.1016 185.0954 [M+H - C₂H₂O]⁺

231.1016 153.0693 [M+H - C₅H₄O₂]⁺

231.1016 115.0541 [C₉H₇]⁺

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A sample of (+-)-Kawain is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for

example, at a proton frequency of 300 MHz or higher.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range, and a relaxation delay to allow

for full magnetization recovery between scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger

number of scans is generally required for ¹³C NMR due to the low natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a common method

is Attenuated Total Reflectance (ATR). A small amount of the solid (+-)-Kawain sample is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied

to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.
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Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first

recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented in

terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning

range is 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), a solution of

(+-)-Kawain is prepared in a suitable solvent, such as methanol or acetonitrile, and

introduced into the LC system. For direct infusion analysis, the sample solution is directly

injected into the mass spectrometer's ion source.

Instrumentation: An ultra-performance liquid chromatography system coupled to a high-

resolution tandem mass spectrometer (UPLC-MS/MS), such as a Q Exactive Hybrid

Quadrupole-Orbitrap, is commonly used.[1]

Chromatography (for LC-MS): The sample is separated on a suitable column, such as an

Atlantis dC18 column (150 x 2.1 mm, 3 µm particle size). A gradient elution is often

employed using a mobile phase consisting of water and an organic solvent (e.g.,

acetonitrile), both typically containing a small amount of an acid like formic acid to improve

ionization.[1]

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate

the protonated molecule [M+H]⁺.

Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the

molecular ion. For MS/MS analysis, the precursor ion of interest (e.g., m/z 231.1016 for

[M+H]⁺) is selected and fragmented using collision-induced dissociation (CID) or higher-

energy collisional dissociation (HCD). The resulting product ions are then mass-analyzed.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (+-)-Kawain.
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Caption: Workflow for Spectroscopic Analysis of (+-)-Kawain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673354#spectroscopic-data-of-kawain-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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